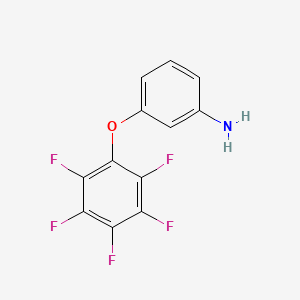
3-(2,3,4,5,6-Pentafluorophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2,3,4,5,6-Pentafluorophenoxy)aniline is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the oxidation behavior of a pentafluoro-N-(2,3,4,5,6-pentafluorobenzylidene) aniline derivative is explored, which suggests that compounds with multiple fluorine substitutions on the aromatic ring can undergo specific chemical reactions such as oxidation with peracetic acid or hydrogen peroxide .
Synthesis Analysis
While the exact synthesis of this compound is not described, the synthesis of related compounds can provide a general idea. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline involves bromination using Br2 and H2O2, indicating that halogenation reactions are a viable pathway for modifying aniline derivatives . This could imply that similar methods might be applicable for synthesizing the pentafluorophenoxy derivative.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using techniques such as IR spectroscopy, 1H NMR, and X-ray single crystal analysis . These methods can determine the arrangement of atoms within a molecule and the types of intermolecular interactions present, such as CH/pi type hydrogen bonds, which are crucial for the cohesion of the crystalline network .
Chemical Reactions Analysis
The chemical reactions of related compounds, such as the oxidation of pentafluoro-N-(2,3,4,5,6-pentafluorobenzylidene) aniline, have been studied. This compound reacts with peracetic acid or hydrogen peroxide to yield a hydroperoxide derivative, which can further transform into a bis(peroxide) compound under thermal or photolytic conditions . These findings suggest that the pentafluorophenoxy derivative may also be susceptible to similar oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can be inferred from spectroscopic data. For instance, electronic spectroscopy has revealed that some aniline derivatives do not exhibit photochromic properties but do show thermochromic behavior, which could be due to specific intermolecular interactions . This information can be useful in predicting the behavior of the pentafluorophenoxy derivative under different conditions.
Applications De Recherche Scientifique
Catalytic Bond-Forming Reactions
- Single-Electron Transfer in Lewis Pairs : A study by Aramaki et al. (2020) explored the single-electron transfer between tris(pentafluorophenyl)borane and N,N-dialkylanilines, demonstrating the role of such compounds in catalytic bond-forming reactions. This process involves an electron donor–acceptor complex and is significant in the generation of α-aminoalkyl radicals and their additions to electron-deficient olefins (Aramaki, Imaizumi, Hotta, Kumagai, & Ooi, 2020).
Electrochemical CO2 Reduction
- Molecular Rhenium Catalysts : Research by Talukdar et al. (2020) involved the development of rhenium(I) fac-tricarbonyl complexes with pendent arylamine functionality, used as electrocatalysts for CO2 reduction. These complexes, including aniline moieties, showed high Faradaic efficiencies and superior turnover frequencies, indicating their potential in CO2 to carbon monoxide conversion (Talukdar, Sinha Roy, Amatya, Sleeper, Le Maguerès, & Jurss, 2020).
Novel Polymer Synthesis
- Electrochemical Synthesis of Novel Polymers : Shahhosseini et al. (2016) synthesized a novel polymer based on 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, demonstrating its use in aqueous solutions for dye-sensitized solar cells. This research highlights the application of such compounds in developing high conducting and porous polymers for solar energy conversion (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Material Chemistry
- Polymerization in Layered Double Hydroxides : Moujahid et al. (2005) incorporated aniline sulfonic acid derivatives into layered double hydroxides, revealing their potential in creating hybrid materials through polymerization. This showcases the role of such compounds in material chemistry, particularly in the development of hybrid phases with unique redox potentials (Moujahid, Dubois, Besse, & Leroux, 2005).
Mécanisme D'action
Orientations Futures
The potential applications and future directions for “3-(2,3,4,5,6-Pentafluorophenoxy)aniline” would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as materials science, pharmaceuticals, or agrochemicals .
Propriétés
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5NO/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6/h1-4H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAARBLYPWZWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)
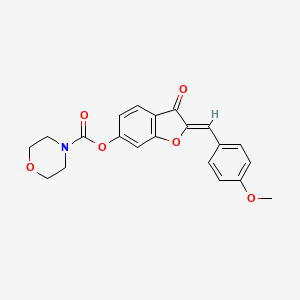
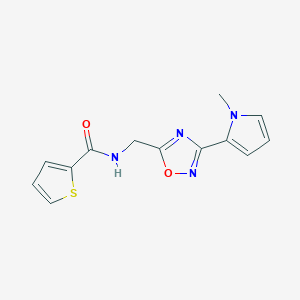
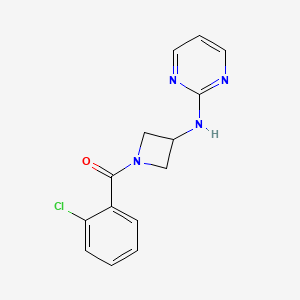
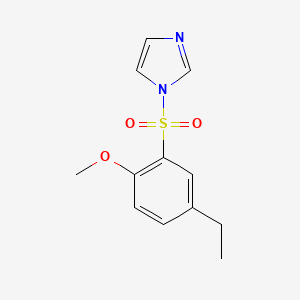
![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2507606.png)
![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)
![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)